4-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide
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Overview
Description
4-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-PHENYLTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-PHENYLTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzodioxole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reactions: The final step involves coupling the benzodioxole-sulfonamide derivative with the thiophene carboxamide under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its anticancer activity may be due to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The sulfonamide group can interact with the active site of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
4-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-PHENYLTHIOPHENE-2-CARBOXAMIDE: shares structural similarities with other benzodioxole and thiophene derivatives.
Benzodioxole Derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Thiophene Derivatives: Widely studied for their electronic properties and use in organic semiconductors.
Uniqueness
The uniqueness of 4-[(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)SULFAMOYL]-N-PHENYLTHIOPHENE-2-CARBOXAMIDE lies in its combination of a benzodioxole moiety, a thiophene ring, and a sulfonamide group, which together confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C19H13N3O5S2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c20-9-12-6-16-17(27-11-26-16)8-15(12)22-29(24,25)14-7-18(28-10-14)19(23)21-13-4-2-1-3-5-13/h1-8,10,22H,11H2,(H,21,23) |
InChI Key |
MFSVMRVQMQDFER-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CSC(=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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